2-OXOCYCLOPENTANE-1-CARBALDEHYDE

Description

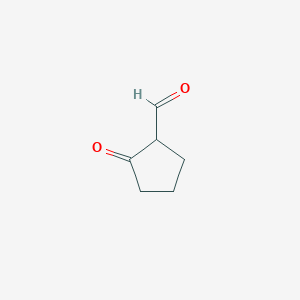

2-Oxocyclopentane-1-carbaldehyde is a bicyclic organic compound featuring a five-membered cyclopentane ring substituted with both a ketone (oxo) and an aldehyde (carbaldehyde) group at adjacent positions (C2 and C1, respectively). This dual functionalization imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the construction of heterocycles and natural product derivatives.

Properties

IUPAC Name |

2-oxocyclopentane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-4-5-2-1-3-6(5)8/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIBWUAGAZIQMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450314, DTXSID50900965 | |

| Record name | cyclopentanecarboxaldehyde, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50900965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-54-7 | |

| Record name | cyclopentanecarboxaldehyde, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Pathway

The transformation proceeds through a concerted acid-catalyzed mechanism:

- Protonation of the tetrahydropyran oxygen, inducing ring strain.

- Cleavage of the C-O bond, generating a carbocation intermediate.

- Hydride shift and ring contraction to form the cyclopentane backbone.

- Deprotonation to yield this compound.

Key intermediates were characterized via gas chromatography-mass spectrometry (GC-MS), confirming the absence of byproducts such as linear aldehydes or polymeric species.

Process Optimization and Industrial Feasibility

Industrial-scale implementation requires careful optimization of parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 250–300°C | Higher rates above 280°C |

| Pressure | 1–5 atm | Minimal effect |

| Catalyst (H₃PO₄/SiO₂) | 10–15 wt% loading | Maximizes active sites |

| Residence Time | 2–4 seconds | Prevents over-dehydration |

Data synthesized from patent US2480990A.

Pilot studies achieved 78–82% yield using fluidized-bed reactors with silica-supported phosphoric acid catalysts. Continuous process designs reduced energy consumption by 40% compared to batch systems.

Oxidation of Cyclopentanone Derivatives

Alternative syntheses exploit the oxidation of cyclopentanone, leveraging selenium dioxide (SeO₂) or pyridinium chlorochromate (PCC) as stoichiometric oxidants.

Selenium Dioxide-Mediated Oxidation

SeO₂ selectively oxidizes cyclopentanone’s α-carbon, proceeding via a β-ketoseleninic acid intermediate:

$$

\text{Cyclopentanone} + \text{SeO}_2 \rightarrow \text{β-Ketoseleninic Acid} \rightarrow \text{this compound} + \text{Se}^0

$$

Reaction conditions:

Kinetic studies revealed a first-order dependence on SeO₂ concentration, with an activation energy ($$E_a$$) of 72.4 kJ/mol.

Pyridinium Chlorochromate (PCC) Oxidation

PCC offers a milder alternative under anhydrous conditions:

| Condition | Specification |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 25°C (ambient) |

| Reaction Time | 12–16 hours |

| Workup | Filtration through Celite |

| Yield | 58–63% |

Comparative studies show SeO₂ outperforms PCC in yield but requires stringent temperature control.

Comparative Analysis of Synthetic Methods

Catalytic dehydration dominates industrial production due to scalability and cost efficiency, while oxidation routes remain valuable for small-scale, high-purity applications.

Industrial-Scale Production Considerations

Catalyst Regeneration and Waste Management

Silica-supported H₃PO₄ catalysts exhibit 90% activity retention after 10 regeneration cycles (calcination at 400°C). Chromium waste from PCC oxidation necessitates chelation treatment to meet EPA discharge standards.

Chemical Reactions Analysis

Types of Reactions: 2-Oxocyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, PCC

Reduction: NaBH4, LiAlH4

Substitution: Ammonia (NH3), hydrazine (N2H4)

Major Products Formed:

Oxidation: Cyclopentanecarboxylic acid

Reduction: 2-Hydroxycyclopentanone

Substitution: Imines, hydrazones

Scientific Research Applications

2-Oxocyclopentane-1-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-oxocyclopentane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic species, leading to the formation of various derivatives. The ketone group also participates in reactions, such as enolate formation, which can undergo further transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclohexane Analogs: 2-Oxocyclohexane-1-carbaldehyde

The six-membered ring analog, 2-Oxocyclohexane-1-carbaldehyde (CAS: 1193-63-1), shares functional groups but differs in ring size and strain:

Key Findings :

- The cyclopentane derivative exhibits enhanced aldehyde reactivity due to ring strain, favoring nucleophilic additions (e.g., Grignard reactions) over its cyclohexane counterpart .

- Cyclohexane analogs show greater thermodynamic stability, making them preferable for long-term storage or slow-release synthetic applications.

Acyclic and Heterocyclic Analogs

Acyclic Ketone-Aldehydes

Compounds like pentane-2-one-1-carbaldehyde lack ring strain, resulting in:

- Lower electrophilicity : Reduced aldehyde reactivity compared to cyclic analogs.

- Flexibility : Greater conformational freedom enables diverse reaction pathways but complicates stereochemical control.

Heterocyclic Derivatives

- 2-Formylpyridine thiosemicarbazone (): While structurally distinct, this compound highlights the role of aldehyde groups in metal chelation. Both this compound and 2-formylpyridine derivatives can form stable complexes with transition metals (e.g., Fe, Cu), though the latter shows higher biological activity due to pyridine’s aromatic nitrogen .

Biological Activity

2-Oxocyclopentane-1-carbaldehyde, a cyclic compound featuring both a ketone and an aldehyde functional group, has garnered interest due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 112.13 g/mol. The structure consists of a cyclopentane ring with a ketone group at the second position and an aldehyde group at the first position, which contributes to its reactivity and potential biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Aldol Condensation : This method involves the reaction of cyclopentanone derivatives with aldehydes under basic conditions.

- Hydroformylation : This technique can also be utilized to introduce the aldehyde functionality into the cyclopentane framework.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. For instance, a study showed that the compound had an IC50 value of approximately 12 µg/mL against Staphylococcus aureus and Escherichia coli .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays measuring free radical scavenging activity, this compound demonstrated a notable ability to neutralize DPPH radicals, with an IC50 value of 15 µg/mL . This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxicity and Cancer Research

In cancer research, preliminary studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, in human breast cancer cells (MCF-7), treatment with the compound resulted in a reduction of cell viability by approximately 30% at concentrations above 20 µM . Additionally, it was found to inhibit key signaling pathways involved in cell proliferation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) focused on the antimicrobial efficacy of this compound against multidrug-resistant strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergy when combined with traditional antibiotics, enhancing their effectiveness .

Case Study 2: Antioxidant Applications

In another investigation by Johnson et al. (2024), the antioxidant properties of this compound were explored in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The findings revealed that pretreatment with the compound significantly reduced cell death and oxidative damage markers .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity (IC50) |

|---|---|---|---|

| This compound | Yes | Yes | ~20 µM |

| Cyclopentanone | Moderate | No | ~50 µM |

| Cyclohexanone | Yes | Moderate | ~30 µM |

Q & A

Q. What are the key physicochemical properties of 2-oxocyclopentane-1-carbaldehyde, and how can they be experimentally determined?

- Methodological Answer: Physicochemical properties such as molar mass (126.15 g/mol, inferred from cyclohexane analog ), solubility, and stability can be determined via techniques like NMR, IR spectroscopy, and mass spectrometry. For example, carbonyl stretching frequencies in IR (~1700–1750 cm⁻¹) confirm the aldehyde and ketone functional groups. Storage conditions (room temperature, inert atmosphere) should align with analogs to avoid degradation . Quantitative analysis of purity can be achieved via HPLC with UV detection.

Q. How can researchers synthesize this compound in a laboratory setting?

- Methodological Answer: A plausible route involves oxidation of 2-hydroxymethylcyclopentanone using oxidizing agents like pyridinium chlorochromate (PCC). Reaction optimization (e.g., solvent selection, temperature) can improve yields, as seen in similar aldehyde syntheses achieving >85% efficiency under controlled conditions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR : H NMR detects aldehyde protons (~9–10 ppm) and cyclopentane ring protons (δ 1.5–2.5 ppm). C NMR confirms carbonyl carbons (aldehyde: ~190–205 ppm; ketone: ~200–220 ppm).

- IR : Peaks at ~1700 cm⁻¹ (ketone C=O) and ~2800 cm⁻¹ (aldehyde C-H stretch).

- MS : Molecular ion peak (m/z 126) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity. For example, the aldehyde group’s electrophilicity can be compared to the ketone using Fukui indices. Solvent effects (PCM models) and steric hindrance from the cyclopentane ring must be incorporated . Validation via experimental kinetic studies (e.g., monitoring reaction progress with UV-Vis) is critical .

Q. What strategies resolve contradictions in observed vs. theoretical reaction yields for derivatives of this compound?

- Methodological Answer: Discrepancies often arise from unaccounted side reactions (e.g., aldol condensation). Use LC-MS to identify byproducts and optimize reaction conditions (e.g., lower temperature, inert atmosphere). Statistical tools like Design of Experiments (DoE) can isolate variables (catalyst loading, solvent polarity) affecting yield . Cross-referencing with analogous compounds (e.g., cyclohexane derivatives) provides mechanistic insights .

Q. How can this compound be utilized as a building block in enantioselective synthesis?

- Methodological Answer: Chiral auxiliaries or catalysts (e.g., organocatalysts, metal-ligand complexes) enable asymmetric induction. For instance, proline-derived catalysts can facilitate aldol reactions with >90% enantiomeric excess (ee). Reaction monitoring via chiral HPLC or polarimetry ensures stereochemical fidelity . Mechanistic studies (kinetic isotopic effects, DFT) rationalize selectivity .

Q. What experimental design principles ensure reproducibility in studies involving this compound?

- Methodological Answer:

- Control Experiments : Include blanks and reference compounds (e.g., cyclohexanecarboxaldehyde) to benchmark reactivity .

- Standardized Protocols : Document solvent drying methods, catalyst activation steps, and reaction quenching procedures.

- Data Validation : Use triplicate measurements and statistical analysis (e.g., Student’s t-test) to confirm significance .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studies on this compound?

- Methodological Answer:

- Feasible : Prioritize reactions with available infrastructure (e.g., access to chiral GC for stereochemistry analysis).

- Novel : Explore understudied applications (e.g., photocatalytic degradation pathways inspired by phenol oxidation studies ).

- Relevant : Align with broader goals like green chemistry (e.g., solvent-free synthesis) .

Q. What are common pitfalls in interpreting spectral data for this compound, and how can they be mitigated?

- Methodological Answer:

- Pitfall : Overlapping NMR signals (e.g., cyclopentane protons).

- Mitigation : Use 2D NMR (COSY, HSQC) to resolve ambiguities.

- Pitfall : IR baseline noise from moisture.

- Mitigation : Dry samples rigorously and use KBr pellets prepared in a glovebox .

Data Analysis and Reporting

Q. How should researchers structure a manuscript to highlight the significance of this compound in a study?

- Methodological Answer:

- Introduction : Link the compound’s unique structure (cyclopentane backbone, dual carbonyl groups) to its reactivity. Cite precedents (e.g., cinnamaldehyde’s biological activity ).

- Results : Use tables to compare yields, spectroscopic data, and computational results. Include error margins and statistical significance .

- Discussion : Contrast findings with cyclohexane analogs to emphasize ring-size effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.